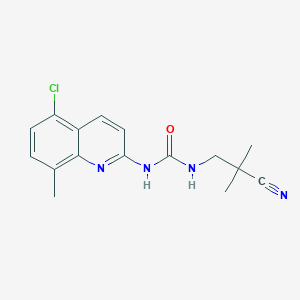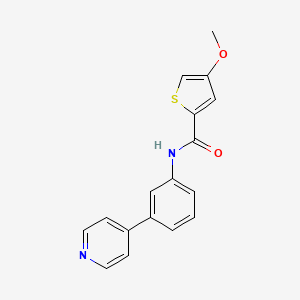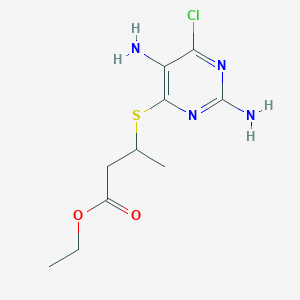
1-(5-Chloro-8-methylquinolin-2-yl)-3-(2-cyano-2-methylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-8-methylquinolin-2-yl)-3-(2-cyano-2-methylpropyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CEP-26401 and belongs to the class of quinoline-based urea derivatives. In
作用機序
The exact mechanism of action of 1-(5-Chloro-8-methylquinolin-2-yl)-3-(2-cyano-2-methylpropyl)urea is not fully understood. However, studies have shown that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and physiological effects:
1-(5-Chloro-8-methylquinolin-2-yl)-3-(2-cyano-2-methylpropyl)urea has been shown to exhibit potent anti-tumor activity against various types of cancer cells. The compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the major advantages of using 1-(5-Chloro-8-methylquinolin-2-yl)-3-(2-cyano-2-methylpropyl)urea in lab experiments is its potent anti-tumor and neuroprotective activity. The compound has been extensively studied and has shown promising results in various animal models of cancer and neurodegenerative diseases. However, one of the limitations of using this compound is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration route for this compound.
将来の方向性
There are several future directions for the research on 1-(5-Chloro-8-methylquinolin-2-yl)-3-(2-cyano-2-methylpropyl)urea. One of the major areas of research is in the development of new cancer therapies. The compound has shown potent anti-tumor activity and could be used as a lead compound for the development of new cancer drugs. Another area of research is in the development of new neuroprotective agents for the treatment of neurodegenerative diseases. The compound has shown promising results in animal models of Alzheimer's and Parkinson's disease and could be used as a lead compound for the development of new drugs for these diseases. Finally, further studies are needed to determine the optimal dosage and administration route for this compound and to determine its potential toxicity and side effects.
合成法
The synthesis of 1-(5-Chloro-8-methylquinolin-2-yl)-3-(2-cyano-2-methylpropyl)urea involves the reaction of 5-chloro-8-methylquinoline-2-carboxylic acid with 2-cyano-N-isopropylacetamide in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure 1-(5-Chloro-8-methylquinolin-2-yl)-3-(2-cyano-2-methylpropyl)urea.
科学的研究の応用
1-(5-Chloro-8-methylquinolin-2-yl)-3-(2-cyano-2-methylpropyl)urea has been extensively studied for its potential applications in various fields of research. One of the major areas of research is in the field of cancer therapy. Studies have shown that this compound exhibits potent anti-tumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. The compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Another area of research is in the field of neurodegenerative diseases. Studies have shown that 1-(5-Chloro-8-methylquinolin-2-yl)-3-(2-cyano-2-methylpropyl)urea exhibits neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound works by reducing oxidative stress and inflammation in the brain, which are major contributors to the development of these diseases.
特性
IUPAC Name |
1-(5-chloro-8-methylquinolin-2-yl)-3-(2-cyano-2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c1-10-4-6-12(17)11-5-7-13(20-14(10)11)21-15(22)19-9-16(2,3)8-18/h4-7H,9H2,1-3H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKLLICFASYIPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=CC(=N2)NC(=O)NCC(C)(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-8-methylquinolin-2-yl)-3-(2-cyano-2-methylpropyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine](/img/structure/B7433770.png)

![6-chloro-4-N-[[4-methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7433778.png)
![3,4-dimethoxy-N-[3-(2-methylpyrimidin-4-yl)phenyl]thiophene-2-carboxamide](/img/structure/B7433786.png)

![5-bromo-6-chloro-4-N-[2-(4-methylphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7433797.png)
![6-chloro-4-N-[1-(3-nitrophenyl)propyl]pyrimidine-2,4,5-triamine](/img/structure/B7433803.png)
![[(3aS,6aR)-5-(1-fluorocyclopentanecarbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-(1,4-dioxan-2-yl)methanone](/img/structure/B7433805.png)

![5-(1-methylpyrrolidin-2-yl)-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B7433814.png)
![1-(5-Anilinopyridin-2-yl)-3-[(6-fluoropyridin-2-yl)methyl]urea](/img/structure/B7433820.png)
![N-[5-(3-methylsulfanylanilino)pyridin-2-yl]-1H-pyrrolo[3,2-c]pyridine-4-carboxamide](/img/structure/B7433834.png)
![[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-[(1R,2R)-2-[4-(dimethylamino)phenyl]cyclopropyl]methanone](/img/structure/B7433848.png)
![1-[(2-Amino-6-methylpyrimidin-4-yl)amino]-3-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]urea](/img/structure/B7433857.png)